molecular formula C18H19ClN4O B8539055 Isoquinoline,6-[[1-(2-pyrimidinyl)-4-piperidinyl]oxy]-,hydrochloride

Isoquinoline,6-[[1-(2-pyrimidinyl)-4-piperidinyl]oxy]-,hydrochloride

Cat. No. B8539055
M. Wt: 342.8 g/mol
InChI Key: ODOKOWSDCLOVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722671B2

Procedure details

150 mg of 6-(Piperidine-4-yloxy)-isoquinoline hydrochloride (124) are dissolved in 10 mL of dry pyridine. 177 mg of triethylamine and 69 mg of 4-chloropyrimidine are added and the solution is stirred at 65° C. for 6 hours. The reaction mixture is poured on brine and extracted three times with ethyl acetate. The combined organic layers are dried over magnesium sulfate, evaporated to dryness and the crude product is purified by preparative HPLC. The product is converted into the corresponding HCl salt by taking up the product in 20 mL of 1 N hydrochloric acid followed by lyophilization. Yield: 47 mg. Rt=1.05 min (Method #2). Detected mass: 307.1 (M+H+).
Name
6-(Piperidine-4-yloxy)-isoquinoline hydrochloride
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:7][CH2:6][CH:5]([O:8][C:9]2[CH:10]=[C:11]3[C:16](=[CH:17][CH:18]=2)[CH:15]=[N:14][CH:13]=[CH:12]3)[CH2:4][CH2:3]1.C(N(CC)CC)C.[Cl:26][C:27]1[CH:32]=[CH:31][N:30]=[CH:29][N:28]=1>N1C=CC=CC=1>[ClH:26].[N:28]1[CH:27]=[CH:32][CH:31]=[N:30][C:29]=1[N:2]1[CH2:7][CH2:6][CH:5]([O:8][C:9]2[CH:10]=[C:11]3[C:16](=[CH:17][CH:18]=2)[CH:15]=[N:14][CH:13]=[CH:12]3)[CH2:4][CH2:3]1 |f:0.1,5.6|

Inputs

Step One
Name
6-(Piperidine-4-yloxy)-isoquinoline hydrochloride
Quantity
150 mg
Type
reactant
Smiles
Cl.N1CCC(CC1)OC=1C=C2C=CN=CC2=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
177 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
69 mg
Type
reactant
Smiles
ClC1=NC=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the solution is stirred at 65° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured on brine
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the crude product is purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
Cl.N1=C(N=CC=C1)N1CCC(CC1)OC=1C=C2C=CN=CC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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